4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine
Overview
Description
4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at position 1 of the pyrazolopyrimidine ring
Mechanism of Action
Target of Action
The compound 4,6-dichloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, also known as 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine or MFCD26394969, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell proliferation
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Preparation Methods
The synthesis of 4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring is formed through cyclization reactions.
Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the reaction of the intermediate compound with tetrahydro-2H-pyran-2-yl derivatives under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, reduction can be achieved using hydrogen gas and a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its reactivity and biological activity.
4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Contains only one chlorine atom, which may result in different chemical and biological properties.
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O/c11-8-6-5-13-16(7-3-1-2-4-17-7)9(6)15-10(12)14-8/h5,7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIPTJUFAWNUEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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